2-(2-Cyclopropylpyrimidin-4-yl)isoindoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

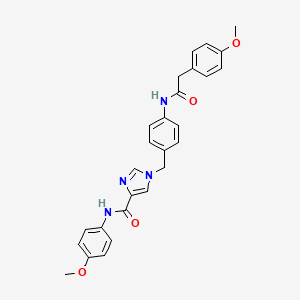

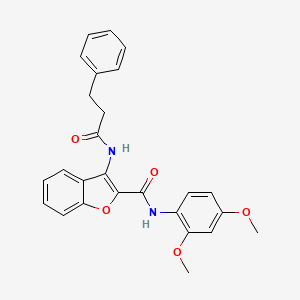

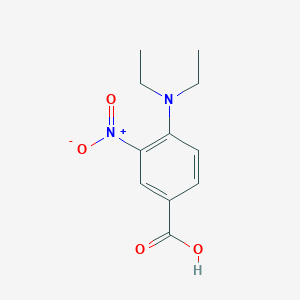

“2-(2-Cyclopropylpyrimidin-4-yl)isoindoline” is a chemical compound with the molecular formula C15H15N3. It is a derivative of isoindoline, a heterocyclic organic compound with the molecular formula C8H9N . The structure of isoindoline is similar to indoline, except that the nitrogen atom is in the 2 position instead of the 1 position of the five-membered ring .

Synthesis Analysis

The synthesis of isoindoline derivatives has been developed based on a domino reaction involving a donor-acceptor cyclopropane containing a bromomethyl group in the ortho position of the aromatic substituent and structurally varied primary amines (anilines, benzylamines, cycloalkylamines) . Another approach involves cycloaddition reactions . The synthesis of isoindolines is divided into several distinct categories depending on the structure of the starting compound – intramolecular [3+2] cycloaddition of azides, [3+2] cycloaddition of azomethine ylides, [2+2+2] cycloadditions, and others .Molecular Structure Analysis

The molecular structure of “this compound” is derived from the isoindoline structure, with additional cyclopropyl and pyrimidinyl groups attached. The molecular weight of this compound is 237.306.Chemical Reactions Analysis

The chemical reactions involving isoindoline derivatives are primarily cycloaddition reactions . These reactions are divided into several categories depending on the structure of the starting compound .Applications De Recherche Scientifique

Microwave-mediated Nickel-catalyzed Cyclotrimerization Reactions The application of microwave irradiation in conjunction with a Ni(CO)(2)(PPh(3))(2) catalyst has led to the discovery of rapid and efficient [2 + 2 + 2] cyclotrimerization reactions. This method facilitates the construction of highly substituted core structures such as indane, isoindoline, and tetraline. Specifically, this cyclotrimerization reaction was a key step in synthesizing the isoquinoline natural product illudinine, marking the first instance of its use in total synthesis. This development underscores the potential of microwave-mediated cyclotrimerization in synthesizing complex organic compounds efficiently (Teske & Deiters, 2008).

Novel Substituted 1-Iminoisoindoline Derivatives Synthesis and Antiproliferative Activity

A study has introduced novel derivatives of isoindoline with significant antiproliferative activity. Through the condensation of phthalaldehyde with various amines, compounds such as N-phenyl-1-iminophenylisoindoline and N-(4-methylphenyl)-1-imino-(4-methylphenyl)-isoindoline were synthesized and structurally analyzed using one- and two-dimensional NMR, IR, MS, and UV/Vis spectroscopy. Crystal and molecular structures were determined by X-ray diffraction. Notably, these compounds exhibited selective antiproliferative effects, particularly on the HepG2 cell line, showcasing the potential of isoindoline derivatives in therapeutic applications (Sović et al., 2011).

Cobalt-Catalyzed Cyclization of Aliphatic Amides and Terminal Alkynes Research has uncovered a cobalt-catalyzed method for synthesizing pyrrolidinones and isoindolinones from aliphatic amides and terminal alkynes. This process involves a C-H bond functionalization on unactivated sp(3) carbons, utilizing a silver cocatalyst and a bidentate auxiliary. The method extends to a broad range of alkynes and tolerates various functional groups, offering a site-selective synthesis of 5-ethylidene-pyrrolidin-2-ones. The reaction's versatility and the catalytic system's low cost and ease of operation highlight its potential for convenient access to a wide array of pyrrolidinones and isoindolinones, critical compounds in pharmaceutical research (Zhang et al., 2015).

Synthesis and Antioxidant Screening of Pyrazole-based Heterocycles A study focused on the synthesis of high functionality compounds, like 2-cyano-3-(1,3-diphenyl-1H-pyrazol-4-yl)acryloyl chloride, which was used as a building block synthon in reactions with various nitrogen and sulfur nucleophilic reagents. This work aimed to explore the reactivity and stability of the C2–C3 double bond towards different nucleophiles, leading to the construction of new heterocyclic derivatives integrated with the pyrazole scaffold. Among the synthesized compounds, some exhibited promising inhibitory antioxidant activity, suggesting their potential in medicinal chemistry for developing antioxidant therapies (Sallam et al., 2020).

Orientations Futures

The future directions for “2-(2-Cyclopropylpyrimidin-4-yl)isoindoline” and similar compounds could involve further exploration of their synthesis methods and potential biological activities. Isoindoline derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities .

Mécanisme D'action

Target of Action

Isoindoline derivatives have been found to interact with the dopamine receptor d2 . This suggests that 2-(2-Cyclopropylpyrimidin-4-yl)isoindoline may also interact with similar receptors or proteins.

Mode of Action

It is suggested that isoindoline derivatives can act as ligands of the dopamine receptor d2, interacting with the main amino acid residues at its allosteric binding site . This implies that this compound might interact with its targets in a similar manner.

Biochemical Pathways

Indole derivatives, which include isoindoline derivatives, are known to be involved in diverse biological activities and have been found in many important synthetic drug molecules . This suggests that this compound might affect multiple biochemical pathways.

Pharmacokinetics

Isoindoline derivatives were tested in silico to predict their affinities and some pharmacokinetic parameters . This suggests that similar studies might be needed to determine the ADME properties of this compound.

Result of Action

Action Environment

The importance of sustainable and environmentally friendly synthetic approaches in the field of isoindoline derivatives is underscored . This suggests that the action environment might play a significant role in the efficacy and stability of this compound.

Propriétés

IUPAC Name |

2-(2-cyclopropylpyrimidin-4-yl)-1,3-dihydroisoindole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3/c1-2-4-13-10-18(9-12(13)3-1)14-7-8-16-15(17-14)11-5-6-11/h1-4,7-8,11H,5-6,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIRCSSLZISQILM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC=CC(=N2)N3CC4=CC=CC=C4C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-3-(pyridin-2-yl)-2H-chromen-2-one](/img/structure/B2712504.png)

![4-{[4-(Tert-butyl)benzyl]oxy}chromane](/img/structure/B2712515.png)

![2-(3-chlorophenyl)-3-oxo-N-(3-(trifluoromethyl)phenyl)-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide](/img/structure/B2712516.png)

![2-(2,4,5-Trimethylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2712517.png)